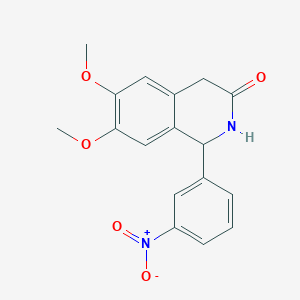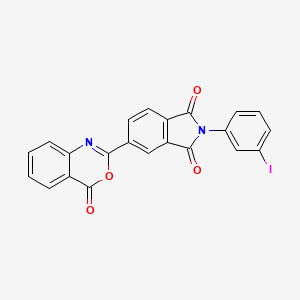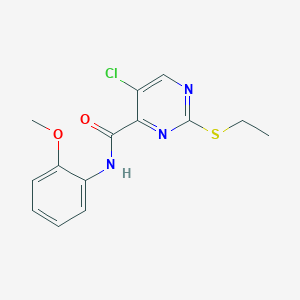
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as DNQX, is a synthetic compound that is widely used in scientific research. DNQX is a competitive antagonist of the ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity in the central nervous system.
Mécanisme D'action
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a competitive antagonist of the ionotropic glutamate receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone binds to the receptor at the same site as glutamate, but does not activate the channel. By blocking the activity of the receptor, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces the excitatory synaptic transmission and plasticity mediated by glutamate.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have various biochemical and physiological effects in different experimental systems. In the central nervous system, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces the excitatory synaptic transmission and plasticity mediated by glutamate, leading to a decrease in neuronal excitability and synaptic plasticity. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has also been shown to have anti-convulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a widely used tool in scientific research due to its high potency and selectivity for the ionotropic glutamate receptors. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also relatively stable and easy to handle in laboratory experiments. However, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has some limitations, such as its non-specific effects on other ion channels and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the use of 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone in scientific research. One direction is to investigate the role of ionotropic glutamate receptors in different physiological and pathological processes using 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone and other selective antagonists. Another direction is to develop new compounds that target specific subtypes of ionotropic glutamate receptors with higher potency and selectivity. Additionally, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be used in combination with other compounds to study the interactions between different neurotransmitter systems and their effects on synaptic transmission and plasticity.
Méthodes De Synthèse
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized by a multi-step process starting from 2-nitrobenzaldehyde and 3,4-dimethoxyaniline. The first step is the condensation of 2-nitrobenzaldehyde and 3,4-dimethoxyaniline in the presence of a base to form 2-nitro-3,4-dimethoxybenzylideneaniline. The second step is the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step is the cyclization of the intermediate to form 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone.
Applications De Recherche Scientifique
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is used to block the activity of these receptors and investigate their function in various physiological and pathological processes, such as learning and memory, epilepsy, and neurodegenerative diseases. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also used to study the effects of drugs and other compounds that modulate the activity of ionotropic glutamate receptors.
Propriétés
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-11-8-16(20)18-17(13(11)9-15(14)24-2)10-4-3-5-12(6-10)19(21)22/h3-7,9,17H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRLVNUHOQJPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)

![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)
![N,N'-[(4,4'-dioxo-4H,4'H-6,6'-bi-3,1-benzoxazine-2,2'-diyl)di-4,1-phenylene]bis(2,2-dimethylpropanamide)](/img/structure/B5230736.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)

![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5230780.png)